![molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2](/img/structure/B13928279.png)
1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine
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Overview
Description
The compound 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine is a polycyclic amine derivative featuring three 1-methylbenzimidazole moieties. Its structure comprises a central methanamine group substituted with a 1-methylbenzimidazol-2-yl group and two additional (1-methyl-1H-benzimidazol-2-yl)methyl arms.
Preparation Methods
The synthesis of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, a primary amine, and an ammonium salt . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its imidazole rings, which can form hydrogen bonds and coordinate with metal ions . This interaction can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
a. Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (e.g., 2a-e)
- Synthesis: Similar to the target compound, these derivatives are synthesized via condensation of (1H-benzimidazol-2-yl) iminoesters with diamines (e.g., ethane-1,2-diamine) under reflux in ethanol. Yields for such reactions are typically good (65–80%) .
- Key Differences : The target compound features three benzimidazole units instead of two, increasing steric hindrance and complexity. This may necessitate longer reaction times or higher temperatures for synthesis.
b. N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine (5C(b))
- Structure : Contains a single benzimidazole ring and ethyl/phenyl substituents.
- Properties : Exhibits a lower molecular weight (C₁₈H₂₁N₃, 279.4 g/mol) compared to the target compound (estimated molecular weight >450 g/mol). The phenyl group enhances hydrophobicity, whereas the target compound’s methyl-substituted benzimidazoles may improve solubility in polar aprotic solvents .
c. N-(1H-Benzimidazol-2-ylmethyl)-N-(2,6-dimethylphenyl)methanamine (CAS 1254355-99-1)
- Structure : Two benzimidazole units and a dimethylphenyl group.
- Applications: Likely serves as a chelating agent due to its bidentate nitrogen donors. The target compound’s three benzimidazole groups could enable tridentate coordination, enhancing metal-binding capacity .
Physicochemical Properties
Spectroscopic Characterization
- 1H NMR : The target compound’s spectrum would feature:
- IR : Stretching vibrations for C=N (1600 cm⁻¹) and C-N (1272 cm⁻¹) match reported benzimidazole derivatives .
Challenges and Limitations
- Synthesis : Steric hindrance from three benzimidazole groups may reduce yields compared to bis-analogs.
- Solubility : High molecular weight and aromaticity likely limit aqueous solubility, necessitating DMSO or DMF for biological assays.
Biological Activity
1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine, with the CAS number 82137-72-2, is a benzimidazole derivative that has drawn attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological significance, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
The molecular formula of this compound is C27H27N7 with a molecular weight of approximately 449.55 g/mol. Its structure includes multiple benzimidazole moieties, which are pivotal for its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H27N7 |
Molecular Weight | 449.55 g/mol |
Density | 1.28 g/cm³ |
Boiling Point | 719.2 °C |
Refractive Index | 1.704 |
Flash Point | 388.8 °C |
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various assays:
Antimicrobial Activity
Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study by Noolvi et al. (2014) reported that certain benzimidazole analogues displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may share similar properties.
Anticancer Properties
Benzimidazole derivatives have also been recognized for their anticancer potential. A comprehensive review highlighted that several benzimidazole-based compounds possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells (Fei and Zhou, 2013). The compound's structure may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented in multiple studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation (Barot et al., 2013). This suggests that the compound may be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications on the benzimidazole core can significantly influence their biological activity. For example, the presence of additional methyl groups or substitutions at specific positions on the benzene ring can enhance or reduce activity against targeted pathogens or cancer cells (Wang et al., 2015).
Case Studies
- Antimicrobial Study : A study conducted by Birajdar et al. synthesized several amino alcohol derivatives of 2-methyl benzimidazole, which showed moderate to good antibacterial activity compared to standard antibiotics.
- Anticancer Research : Luo et al. (2015) explored a series of benzimidazole-based naphthalimide triazoles that exhibited potent antiviral activity against hepatitis C virus, indicating a potential for further exploration in cancer therapeutics.
- Anti-inflammatory Analysis : Research highlighted the ability of benzimidazole compounds to reduce inflammation markers in animal models, suggesting therapeutic applications in chronic inflammatory conditions.
Properties
CAS No. |
82137-72-2 |
---|---|
Molecular Formula |
C27H27N7 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3 |
InChI Key |
PVERJKNCKZHUDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C |
Origin of Product |
United States |
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